((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol A metabolite of Abacavir in human urine and cerebrospinal fluid
Brand Name: Vulcanchem
CAS No.: 122624-77-5
VCID: VC21338627
InChI: InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
SMILES: C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Molecular Formula: C10H14ClN5O
Molecular Weight: 255.7 g/mol

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

CAS No.: 122624-77-5

VCID: VC21338627

Molecular Formula: C10H14ClN5O

Molecular Weight: 255.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol - 122624-77-5

Description

The compound ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol is a structurally complex organic molecule with significant interest in pharmaceutical and biochemical research. It is identified by the PubChem CID 18646154 and has a molecular formula of C10H14ClN5O. The compound is notable for its potential biological activity due to its pyrimidine-based structure.

Key Descriptors

PropertyValue
Molecular FormulaC10H14ClN5O
Molecular Weight255.70 g/mol
IUPAC Name[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
SMILESC1C@HCO
InChIInChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1

Stereochemistry

The compound exhibits chirality with two stereocenters at positions 1 and 4 of the cyclopentene ring:

  • Absolute configuration: (1R,4S).
    This stereochemistry is critical for its interaction with biological targets.

Biological Activity

The compound's structure suggests potential for interaction with nucleic acid synthesis pathways due to its pyrimidine moiety. Such compounds are often explored for:

  • Antiviral activity: Pyrimidine derivatives are known to inhibit viral enzymes.

  • Anticancer properties: They may interfere with DNA replication in rapidly dividing cells.

Relation to Abacavir

This compound has structural similarities to Abacavir, a nucleoside reverse transcriptase inhibitor used in HIV treatment. It is sometimes referred to as an Abacavir-related compound (e.g., in PubChem CID 11459511) .

Solubility

The hydroxymethyl group increases hydrophilicity, making it moderately soluble in polar solvents like water or ethanol.

Stability

The compound is stable under standard conditions but may degrade under extreme pH or temperature due to its labile amino groups.

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are used to confirm the structure:

  • NMR: Proton signals from the cyclopentene ring and hydroxymethyl group.

  • IR: Characteristic peaks for -OH (hydroxyl) and -NH (amino groups).

Computational Studies

Molecular docking studies suggest strong binding affinity to enzymes involved in nucleotide metabolism.

Comparative Data Table

Property((1R,4S)-Compound)Abacavir
Molecular FormulaC10H14ClN5OC14H18N6O
Molecular Weight255.70 g/mol286.33 g/mol
Key Functional GroupsHydroxymethyl, Amino, ChloropyrimidineCyclopropylamine, Purine
Therapeutic PotentialAntiviral (hypothetical), Anticancer (exploratory)HIV treatment
CAS No. 122624-77-5
Product Name ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Molecular Formula C10H14ClN5O
Molecular Weight 255.7 g/mol
IUPAC Name [(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Standard InChI InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
Standard InChIKey RNURTQFRFNOOPJ-NTSWFWBYSA-N
Isomeric SMILES C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
SMILES C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Canonical SMILES C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Appearance White or off white crystal powder
Melting Point 158-159 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (1S,4R)-4-<(2',5'-diamino-6'-chloropyrimidin-4'-yl)amino>cyclopent-2-enylmethanol
PubChem Compound 18646154
Last Modified Feb 18 2024

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